Technical Monograph: 1-Methyl-4-methylaminopiperidine Dihydrochloride
Technical Monograph: 1-Methyl-4-methylaminopiperidine Dihydrochloride
Executive Summary
1-Methyl-4-methylaminopiperidine dihydrochloride (CAS 99709-59-8) is a critical diamine scaffold used primarily as an intermediate in the synthesis of central nervous system (CNS) active pharmaceutical ingredients (APIs).[1][2][3][4] Characterized by a piperidine ring substituted with a methyl group at the N1 position and a methylamino moiety at the C4 position, this compound serves as a versatile pharmacophore for G-Protein Coupled Receptor (GPCR) ligands, particularly targeting serotonin (5-HT) and dopamine receptors.
This guide provides a rigorous technical analysis of the compound's physicochemical properties, synthetic pathways, and application in drug discovery, grounded in self-validating experimental protocols.
Chemical Identity & Specifications
The dihydrochloride salt offers superior stability and solubility compared to its free base counterpart (CAS 73579-08-5), making it the preferred form for solid-state storage and reaction stoichiometry.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 1-Methyl-4-(methylamino)piperidine dihydrochloride |
| Synonyms | N,1-Dimethylpiperidin-4-amine 2HCl; 4-Methylamino-1-methylpiperidine dihydrochloride |
| CAS Number | 99709-59-8 (Salt); 73579-08-5 (Free Base) |
| Molecular Formula | C₇H₁₈Cl₂N₂ (C₇H₁₆N₂[1] · 2HCl) |
| Molecular Weight | 201.14 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 252°C – 254°C (decomposition) |
| Solubility | Highly soluble in water, methanol; insoluble in diethyl ether, hexanes |
| Hygroscopicity | Moderate; storage under desiccant recommended |
Synthetic Pathways & Manufacturing[6]
The industrial preparation of 1-Methyl-4-methylaminopiperidine dihydrochloride typically proceeds via the reductive amination of 1-methyl-4-piperidone. This route is favored for its atom economy and the avoidance of toxic alkylating agents.
Reaction Mechanism
The synthesis involves the condensation of 1-methyl-4-piperidone with methylamine to form an imine (Schiff base) intermediate, which is subsequently reduced in situ to the secondary amine. The final step involves salt formation with hydrochloric acid to isolate the stable dihydrochloride.
Experimental Protocol (Self-Validating)
Objective: Synthesis of 10 g of target compound.
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Imine Formation:
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Charge a reaction vessel with 1-methyl-4-piperidone (11.3 g, 100 mmol) and Methanol (100 mL).
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Cool to 0°C. Add Methylamine (33% in EtOH, 15 mL, ~120 mmol) dropwise.
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Checkpoint: Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1). Disappearance of ketone spot indicates imine formation.
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Reduction:
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Add Sodium Cyanoborohydride (NaBH₃CN) (6.3 g, 100 mmol) in portions over 30 minutes.
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Adjust pH to ~5–6 with glacial acetic acid to catalyze the reduction.
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Stir at room temperature for 12 hours.
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Quench: Add conc. HCl dropwise to decompose excess hydride (Caution: H₂ gas evolution).
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Work-up & Salt Formation:
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Basify to pH >12 with NaOH (aq). Extract with Dichloromethane (3 x 50 mL).
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Dry organic layer over Na₂SO₄ and concentrate to yield the oily free base.
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Dissolve the oil in Ethanol (50 mL). Bubble dry HCl gas or add HCl in Dioxane (4M) until precipitation is complete.
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Filter the white solid and recrystallize from Ethanol/Ether.
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Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway from 1-methyl-4-piperidone to the dihydrochloride salt via reductive amination.[5]
Application in Drug Discovery
1-Methyl-4-methylaminopiperidine is a privileged structure in medicinal chemistry, particularly for designing ligands that must penetrate the Blood-Brain Barrier (BBB).
Pharmacophore Utility
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Basic Center: The tertiary nitrogen (N1) and secondary nitrogen (N4) are protonated at physiological pH, facilitating ionic interactions with aspartate residues in GPCR binding pockets (e.g., Asp3.32 in 5-HT receptors).
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Rigid Scaffold: The piperidine ring provides a defined spatial orientation, reducing the entropic penalty of binding compared to flexible alkyl chains.
Target Classes
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Serotonin (5-HT) Modulators: Used in the synthesis of tryptamine analogs and 5-HT4 agonists for gastrointestinal motility or cognitive enhancement.
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Sigma Receptor Ligands: The N-methyl-piperidine motif is a classic feature in high-affinity sigma-1 receptor ligands, investigated for neuroprotection.
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Acetylcholinesterase Inhibitors: Derivatives have been explored for Alzheimer's disease therapeutics.
Analytical Characterization
To ensure the integrity of the salt form, the following analytical signals should be verified.
Proton NMR (D₂O, 400 MHz)
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δ 2.75 ppm (s, 3H): N-Methyl group (N4-Me).
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δ 2.85 ppm (s, 3H): N-Methyl group (N1-Me).
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δ 3.0–3.6 ppm (m, 9H): Piperidine ring protons and C4-H methine.
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Note: Chemical shifts may vary slightly depending on concentration and pH.
Mass Spectrometry (ESI+)
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m/z = 129.1 [M+H]⁺: Corresponding to the free base cation (C₇H₁₇N₂⁺).
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Absence of m/z 114 (loss of methyl) confirms N-methylation stability.
Handling & Safety
While the dihydrochloride salt is less volatile than the free base, it retains hazardous properties typical of secondary amines and piperidines.
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GHS Classification:
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Skin Irrit. 2 (H315): Causes skin irritation.
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Eye Irrit. 2A (H319): Causes serious eye irritation.
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STOT SE 3 (H335): May cause respiratory irritation.
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Storage: Store at room temperature (15–25°C) in a tightly sealed container. Hygroscopic – protect from moisture.
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Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
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Chemical Identity & CAS Verification
- Source: PubChem. "1-Methyl-4-(methylamino)piperidine (Compound)."
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URL:[Link]
- Salt Form Specifications (CAS 99709-59-8): Source: ABCR GmbH Product Catalog. "1-Methyl-4-methylamino-piperidine dihydrochloride."
- Synthetic Methodology (Reductive Amination)
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Pharmacological Applications
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Source: BenchChem.[5] "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." (Analogous chemistry and application context).
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Sources
- 1. CAS 99709-59-8 | 1-Methyl-4-methylaminopiperidine dihydrochloride - Synblock [synblock.com]
- 2. (3R,4S)-3-Fluoro-N,1-dimethylpiperidin-4-amine dihydrochloride (1 x 250 mg) | Reagentia [reagentia.eu]
- 3. 99709-59-8|1-Methyl-4-methylaminopiperidine dihydrochloride|BLD Pharm [bldpharm.com]
- 4. 1-Methyl-4-methylaminopiperidine dihydrochloride [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
